Nonathymulin

Overview

Description

Nonathymulin, also known as Serum Thymic Factor, is a synthetic thymic peptide hormone . It is a thymus-dependent nonapeptide found in normal blood . It stimulates the formation of E rosettes and is believed to be involved in T-cell differentiation . It also acts as an effector on proinflammatory mediators/cytokines .

Molecular Structure Analysis

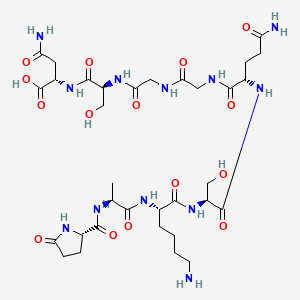

Nonathymulin has a molecular formula of C33H54N12O15 . Its molecular weight is 858.9 g/mol . The InChIKey of Nonathymulin is LIFNDDBLJFPEAN-BPSSIEEOSA-N . Unfortunately, the 3D structure of Nonathymulin is not available as conformer generation is disallowed due to too many atoms .Physical And Chemical Properties Analysis

Nonathymulin has a boiling point of 1658.9±65.0 °C (Predicted) and a density of 1.417±0.06 g/cm3 (Predicted) . It is soluble in deionized water . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Treatment of Rheumatoid Arthritis

Nonathymulin has been used in the treatment of rheumatoid arthritis (RA). Two randomised double-blind, placebo-controlled trials have been carried out to assess the effectiveness of nonathymulin in the treatment of RA . Nonathymulin 5 mg proved to be the most efficient dose, providing significant clinical improvement .

Anti-Inflammatory Molecule

Thymulin is a neuroendocrine hormone with immunoregulatory actions. It has been shown to have anti-nociceptive effects in hyperalgesia and in pain of neurogenic origin . Given its anti-inflammatory potential, thymulin downregulates the release of inflammatory mediators, such as cytokines and chemokines, upregulates anti-inflammatory factors, such as interleukin (IL)-10, and exerts molecular control via the regulation of transcription factors and mediators .

Immunomodulation

Thymalin, a synthetic polypeptide, has shown immense potential in immunomodulation, offering new avenues for the treatment of various autoimmune diseases, immunodeficiency conditions, and even as a potential tool for enhancing the aging immune system .

Treatment of Hormonal and Reproductive Abnormalities

A number of recent studies indicate that gene therapy for thymulin may be an effective therapeutic strategy to prevent some of the hormonal and reproductive abnormalities that typically appear in congenitally athymic (nude) mice, used as a suitable model of neuroendocrine and reproductive aging .

Role in Human Life and Ageing

The thymus-pineal gland axis (TG-PG axis) has been identified, which has implications on human life and ageing . The dynamical interaction of this axis could be a possible therapeutic strategy for human health .

Potential Pharmacological Applications

There is interest in the scientific community about the role of peptides other than melatonin, and their future pharmacological applications . The results available today are often unclear and not linear, indicating a need for further research .

Mechanism of Action

Target of Action

Nonathymulin, also known as Thymulin, is a synthetic thymic peptide hormone. The primary targets of Nonathymulin are immature lymphoid cells . The thymus produces Nonathymulin, which is capable of inducing T cell surface markers and T cell functions in these immature lymphoid cells .

Mode of Action

The mode of action of Nonathymulin at the cellular level involves the binding to specific high-affinity receptors . This interaction with its targets results in the induction of T cell surface markers and T cell functions in immature lymphoid cells .

Biochemical Pathways

It is known that nonathymulin plays a crucial role in t-cell differentiation . This suggests that Nonathymulin may affect the pathways involved in immune response and cell differentiation.

Result of Action

The result of Nonathymulin’s action is the induction of T cell surface markers and T cell functions in immature lymphoid cells . This effect contributes to the differentiation and maturation of T cells, which play a crucial role in the immune response.

Action Environment

The action of Nonathymulin can be influenced by various environmental factors. For instance, the presence of the metal zinc in the molecule is essential for its biological activity and antigenicity . Therefore, the availability of zinc in the body can influence the action, efficacy, and stability of Nonathymulin .

Future Directions

Nonathymulin has been used in two randomised double-blind, placebo-controlled trials to assess its effectiveness in the treatment of rheumatoid arthritis (RA) and to compare three different dosage schedules (1, 5, and 10 mg/day) . The results showed that Nonathymulin 5 mg proved to be the most efficient dose, providing significant clinical improvement . This suggests that Nonathymulin could have potential future applications in the treatment of RA and possibly other autoimmune diseases .

properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213801 | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonathymulin | |

CAS RN |

63958-90-7 | |

| Record name | Nonathymulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONATHYMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.